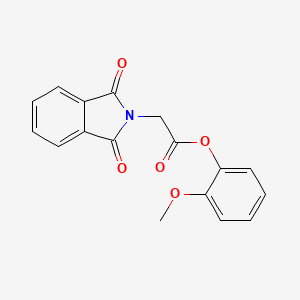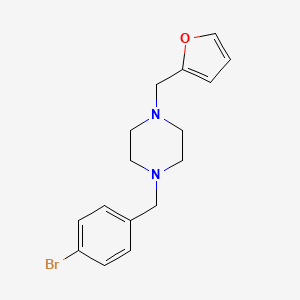
1-(4-bromobenzyl)-4-(2-furylmethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related benzylpiperazine derivatives, including 1-(4-bromobenzyl)-4-(2-furylmethyl)piperazine, involves various chemical reactions designed to introduce specific functional groups into the piperazine structure. A common approach includes the reaction of secondary amines with halogenated compounds to introduce the bromobenzyl and furylmethyl groups into the piperazine molecule. These synthetic pathways are characterized by their ability to produce compounds with high specificity and under controlled reaction conditions, allowing for the synthesis of regioisomeric bromodimethoxy benzyl piperazines and other related derivatives (Abdel-Hay, Deruiter, & Clark, 2014); (Hussain et al., 2017).
Molecular Structure Analysis
The molecular structure of 1-(4-bromobenzyl)-4-(2-furylmethyl)piperazine has been confirmed through various analytical techniques, including FTIR, NMR (both 1H and 13C), and X-ray single crystal diffraction. These methods provide detailed information on the molecular geometry, electronic structure, and intermolecular interactions, contributing to a comprehensive understanding of the compound's chemical behavior and reactivity. The molecular structure is stabilized by intra- and intermolecular interactions, including hydrogen bonding and π-π interactions, which are crucial for the compound's biological activity and interaction with other molecules (Chen et al., 2021).
Chemical Reactions and Properties
1-(4-Bromobenzyl)-4-(2-furylmethyl)piperazine participates in various chemical reactions that demonstrate its reactivity and potential applications. These reactions include its use as a precursor for further chemical modifications, such as the introduction of additional functional groups or the formation of complex molecules through coupling reactions. The presence of the bromobenzyl and furylmethyl groups provides reactive sites for nucleophilic substitution reactions, enabling the synthesis of a wide range of derivatives with potential therapeutic properties.
Physical Properties Analysis
The physical properties of 1-(4-bromobenzyl)-4-(2-furylmethyl)piperazine, including melting point, solubility, and crystalline structure, are influenced by its molecular structure. These properties are critical for the compound's application in various fields, affecting its formulation, stability, and handling. Analytical techniques such as GC-MS and FT-IR spectroscopy have been employed to characterize these physical properties, providing essential data for the compound's practical use and further research (Abdel-Hay, Deruiter, & Clark, 2014).
Chemical Properties Analysis
The chemical properties of 1-(4-bromobenzyl)-4-(2-furylmethyl)piperazine, including its reactivity, stability, and interaction with other chemical entities, are central to its applications in chemical synthesis and potential therapeutic uses. Studies have focused on its enzyme inhibitory activity, interaction with bacterial strains, and potential as a therapeutic agent, demonstrating the compound's broad applicability and functional versatility. These investigations highlight the compound's role in inhibiting specific enzymes and its antibacterial activity, underlining its potential in developing new therapeutic agents (Hussain et al., 2017).
Propriétés
IUPAC Name |
1-[(4-bromophenyl)methyl]-4-(furan-2-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O/c17-15-5-3-14(4-6-15)12-18-7-9-19(10-8-18)13-16-2-1-11-20-16/h1-6,11H,7-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIQPCUQNARILO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Br)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromobenzyl)-4-(furan-2-ylmethyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-hydroxy-4(3H)-pyrimidinone](/img/structure/B5639326.png)
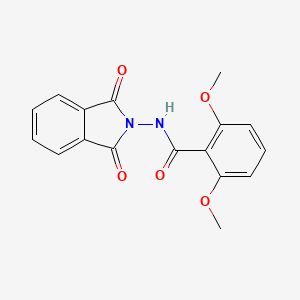
![4-methyl-5-({3-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)pyrimidine](/img/structure/B5639337.png)
![2-allyl-6-[(3-quinolinylamino)methyl]phenol](/img/structure/B5639338.png)
![1-{6-[3-(1H-pyrazol-1-yl)phenyl]pyridin-2-yl}ethanol](/img/structure/B5639342.png)
![N-(4-chlorophenyl)-N'-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5639348.png)
![5-acetyl-1'-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5639353.png)
![7-methoxy-3-{[1-methyl-5-(2-thienyl)-1H-pyrazol-3-yl]carbonyl}-2,3,4,5-tetrahydro-1H-3-benzazepine](/img/structure/B5639365.png)
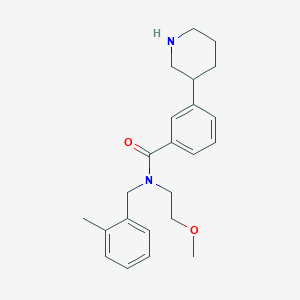
![N-[2-(2-furyl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5639373.png)
![1-[(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methyl]-3,4-dihydroquinolin-2(1H)-one](/img/structure/B5639383.png)
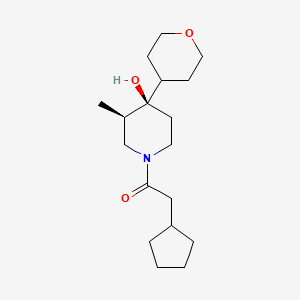
![(3aR*,6aR*)-2-allyl-5-(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5639404.png)
